molecular formula C11H12OS2 B7865381 Bis(3-methylthiophen-2-yl)methanol

Bis(3-methylthiophen-2-yl)methanol

Cat. No. B7865381
M. Wt: 224.3 g/mol
InChI Key: BJHJMNMYTWAQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(3-methylthiophen-2-yl)methanol is a useful research compound. Its molecular formula is C11H12OS2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Catalytic Reactions and Synthesis of Bis Compounds : RuCl3·3H2O is an effective catalyst for reactions with aldehydes, including 2-methylthiophene, to afford bis compounds like bis(thienyl)methanes in moderate to excellent yields. This indicates a potential application in facilitating chemical synthesis processes (Qu et al., 2011).

  • Crystal Structure Analysis : Studies have been conducted on the crystal structure of related bis compounds, like bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, using techniques like NMR, IR, MS spectra, and X-ray diffraction. These studies contribute to the understanding of molecular conformations and packing in such compounds (Dong & Huo, 2009).

  • Electrochromic Materials Development : Research on poly(1,4-bis(3-methylthiophen-2-yl)benzene) (PBMTB) has been done, focusing on its electrochromic properties. The polymer demonstrates distinct electrochromic properties with potential applications in electrochromic devices (Wang et al., 2012).

  • Fluorescence Imaging and Tracing : A study demonstrated the use of a photo-switchable and high-contrast bio-imaging indicator based on bis(methylthiophene) derivatives. This has potential applications in selective fluorescence imaging and long-term tracing in biological systems (Tu et al., 2019).

  • Methanol Oxidation Catalyst : An innovative strategy using bis(trifluoromethylsulfonyl)imide anion in ionic liquids at anaerobic conditions was developed to catalyze the electrooxidation of methanol. This could have applications in methanol oxidation processes (Tang et al., 2016).

properties

IUPAC Name

bis(3-methylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6,9,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHJMNMYTWAQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C2=C(C=CS2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.